molecular formula C15H12N4O B6418984 N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide CAS No. 256661-45-7

N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B6418984
CAS No.: 256661-45-7
M. Wt: 264.28 g/mol
InChI Key: QUPDXAVWNBGCPP-UHFFFAOYSA-N
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Description

N-[4-(1H-Pyrazol-3-yl)phenyl]pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Its molecular structure incorporates two privileged pharmacophores: a pyridine carboxamide and a pyrazole ring. Pyrazole derivatives are recognized as potent medicinal scaffolds that exhibit a wide spectrum of biological activities, with extensive research supporting their role in anticancer applications . Specifically, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells. Studies indicate that such compounds can interact with DNA, potentially through a minor groove binding model, which may be a key mechanism for their antitumor activity . The pyrazole core is a common feature in several clinically used drugs and investigational compounds, including advanced FLT3 inhibitors developed for the treatment of Acute Myeloid Leukemia (AML) . This compound is offered for research purposes to support the exploration of new therapeutic agents. Researchers can utilize it as a key intermediate or building block in the synthesis of novel molecules, or to study the structure-activity relationships (SAR) of pyrazole-based bio-active compounds. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(12-2-1-8-16-10-12)18-13-5-3-11(4-6-13)14-7-9-17-19-14/h1-10H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPDXAVWNBGCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

The pyrazole moiety, which is central to the structure of N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide, is known for its wide range of biological activities. These include:

  • Anticancer Activity : Compounds derived from pyrazole have shown significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating potent inhibition of cell growth and induction of apoptosis. Notably, compounds with IC50 values as low as 0.39 µM against HCT116 and 0.46 µM against MCF-7 have been reported .
  • Anti-inflammatory Effects : Pyrazole derivatives exhibit anti-inflammatory properties that have been evaluated using various in vivo models. Compounds have been synthesized and tested for their efficacy in reducing edema in carrageenan-induced rat models, with some showing comparable effects to standard anti-inflammatory drugs like indomethacin .
  • Neuroprotective Properties : Certain pyrazole derivatives have demonstrated neuroprotective effects and anticonvulsant activity. For example, specific compounds showed significant neuroprotection in assays designed to evaluate their potential against seizures .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the pyrazole ring and substituents on the phenyl group can significantly influence potency and selectivity against target proteins.

Key Findings from SAR Studies:

  • Substitutions at specific positions on the pyrazole ring can enhance anticancer activity by improving binding affinity to target enzymes such as Aurora-A kinase .
  • The introduction of different aryl groups has been shown to affect anti-inflammatory efficacy, with certain derivatives outperforming established drugs like diclofenac .

Case Studies

Several studies illustrate the practical applications of this compound:

  • Anticancer Research : A study highlighted a series of pyrazole derivatives that were tested against melanoma cell lines. The most potent compound exhibited an IC50 value of 4.2 µM, indicating strong potential for further development as an anticancer agent .
  • Inflammation Models : In vivo experiments using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation compared to controls, suggesting their utility in treating inflammatory conditions .
  • Neuropharmacology : Research on pyrazole-based compounds has led to findings that suggest potential use in treating neurological disorders due to their neuroprotective effects observed in preclinical models .

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Asciminib (N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide)

Key Differences :

  • Substituents : Asciminib includes a chlorodifluoromethoxy group on the phenyl ring and a 6-[(3R)-3-hydroxypyrrolidin-1-yl] substitution on the pyridine ring, absent in the target compound.
  • Pharmacological Profile : Asciminib is a clinically approved BCR-ABL1 allosteric inhibitor for resistant chronic myeloid leukemia (CML). Its substituents enhance binding to the myristoyl pocket of BCR-ABL1, overcoming tyrosine kinase inhibitor (TKI) resistance .
  • Molecular Weight : 486.30 g/mol (hydrochloride salt) vs. 264.29 g/mol for the target compound, reflecting increased complexity .

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Substituents Target/Activity Reference
Target Compound C₁₅H₁₂N₄O 4-(1H-pyrazol-3-yl)phenyl Undisclosed (kinase inhibition?) -
Asciminib C₂₀H₁₈ClF₂N₅O₃·HCl Chlorodifluoromethoxy, 6-[(3R)-3-hydroxypyrrolidin-1-yl] BCR-ABL1 (CML therapy)
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide C₂₀H₁₅N₃OS 6-Methylbenzothiazole (replaces pyrazole) Undisclosed (structural analog)
N-(5-Ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide C₁₇H₁₆N₄O 5-Ethyl-3-phenylpyrazole (vs. unsubstituted pyrazole) Undisclosed

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide (CID 692017)

Key Differences :

  • Heterocycle Replacement : The pyrazole in the target compound is replaced with a 6-methylbenzothiazole , increasing aromaticity and molecular weight (C₂₀H₁₅N₃OS , 345.42 g/mol).
  • Implications : Benzothiazole’s electron-withdrawing properties may alter solubility and binding kinetics compared to pyrazole-based analogs .

N-(5-Ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

Key Differences :

  • Pyrazole Substitution : The pyrazole is substituted with 5-ethyl-3-phenyl groups, increasing steric bulk (logP = 3.67) compared to the target compound’s unsubstituted pyrazole.
  • Pharmacological Potential: Higher lipophilicity may improve membrane permeability but reduce aqueous solubility .

Research Findings and Implications

  • Asciminib’s Clinical Success : The addition of chlorodifluoromethoxy and hydroxypyrrolidinyl groups in Asciminib underscores the importance of substituents in enhancing target specificity and overcoming drug resistance. These groups likely improve hydrophobic interactions and hydrogen bonding with BCR-ABL1 .
  • Structural Modifications: Pyrazole vs. Benzothiazole: Benzothiazole’s larger π-system may enhance stacking interactions but reduce metabolic stability .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP PSA (Ų)
Target Compound 264.29 ~2.5* ~74
Asciminib 486.30 ~3.0 125
Compound 345.42 ~3.8 87
Compound 292.34 3.67 74.16

*Estimated based on structural analogs.

Q & A

Q. How are formulation challenges (e.g., poor solubility) addressed during preclinical development?

  • Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation improve solubility. Solid dispersion techniques (e.g., spray drying with HPMCAS) enhance oral bioavailability. Stability studies under ICH guidelines (25°C/60% RH) ensure physicochemical integrity during storage .

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